molecular formula C3H10ClNOS B1600919 [2-(Methylsulfinyl)ethyl]amine hydrobromide CAS No. 49773-19-5

[2-(Methylsulfinyl)ethyl]amine hydrobromide

Cat. No. B1600919
CAS RN: 49773-19-5
M. Wt: 143.64 g/mol
InChI Key: TWZPEKSMCMSPOB-UHFFFAOYSA-N
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Description

“[2-(Methylsulfinyl)ethyl]amine hydrobromide” is a chemical compound with the CAS Number: 49773-19-5 . It has a molecular weight of 188.09 and its IUPAC name is 2-(methylsulfinyl)ethan-1-amine hydrobromide .


Molecular Structure Analysis

The InChI code for “[2-(Methylsulfinyl)ethyl]amine hydrobromide” is 1S/C3H9NOS.BrH/c1-6(5)3-2-4;/h2-4H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[2-(Methylsulfinyl)ethyl]amine hydrobromide” has a linear formula of C3H10BrNOS . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Stereoselective Synthesis

Research demonstrates the utility of sulfonamide derivatives in the stereoselective synthesis of complex molecules. For example, the stereoselective addition of alpha-sulfinyl carbanions to N-p-tolylsulfinylketimines leads to the synthesis of optically pure 1,2,2'-trialkyl-2-aminoethanols, highlighting the critical role of the sulfonamide configuration in determining the stereochemistry of the resulting amino alcohols (J. L. García Ruano et al., 2004).

Electrochemical Applications

In electrochemistry, the oxidation of primary amine in ionic liquid media has been explored for modifying electrode surfaces, illustrating the potential of amine derivatives in electrochemical sensors and devices (J. Ghilane et al., 2010).

Catalysis and Synthesis

The use of copper catalysis for the hydroamination of unactivated internal olefins to aliphatic amines showcases the application in synthesizing complex chiral amines from simple olefins, leveraging the selectivity of the catalyst to achieve high enantiomeric excess in the products (Yang Yang et al., 2015).

Nanofiltration Membranes

In materials science, novel sulfonated thin-film composite nanofiltration membranes demonstrate improved water flux for dye treatment, where the presence of sulfonated aromatic diamine monomers enhances the hydrophilicity of the membrane surface, improving both permeation and dye rejection (Yang Liu et al., 2012).

Mercury Sensing

A red-emitting probe for mercury sensing in water, employing a thioether-rich metal-binding unit, highlights the specificity and recyclability of the sensor for Hg(II), demonstrating potential applications in environmental monitoring (Elizabeth M. Nolan & S. Lippard, 2007).

Safety And Hazards

“[2-(Methylsulfinyl)ethyl]amine hydrobromide” is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-methylsulfinylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAOVVJJOXMLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)ethanamine

CAS RN

49773-19-5
Record name 2-methanesulfinylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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